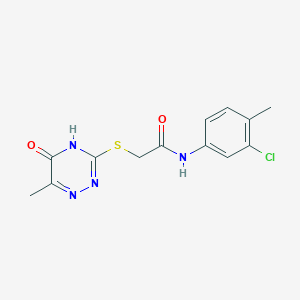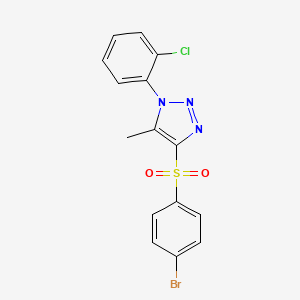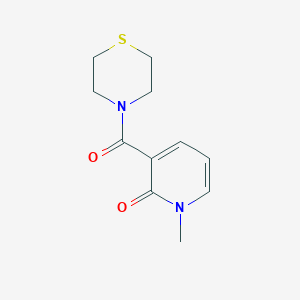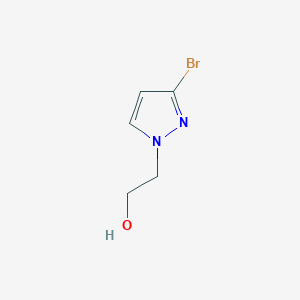
4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C22H19FN2O5S2 and its molecular weight is 474.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Potential
Compounds with a sulfonamide thiazole moiety, similar to 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide, have been studied for their anticonvulsant activity. For example, derivatives containing this moiety were synthesized and evaluated against picrotoxin-induced convulsions, with several compounds showing significant protective effects (Farag et al., 2012).
Photodynamic Therapy Applications
Compounds with structural similarity to this compound have been used in photodynamic therapy. For instance, zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with related benzenesulfonamide groups, have shown potential in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Several synthesized compounds featuring a sulfonamide moiety have demonstrated antimicrobial properties. For example, studies have shown that such compounds can exhibit high anti-Mycobacterium smegmatis activity, indicating potential for use in treating bacterial infections (Yolal et al., 2012).
Proton Exchange Membranes in Fuel Cells
Compounds like this compound have been explored for their potential in creating proton exchange membranes for fuel cell applications. Studies have demonstrated that polymers with sulfonated side chains show high proton conductivity, making them suitable for use in fuel cells (Kim et al., 2008).
特性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S2/c1-29-18-5-2-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)6-3-11-32(27,28)16-9-7-15(23)8-10-16/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZMEKOOIBXOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2813693.png)


![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2813698.png)
![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)

![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2813703.png)
![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)




